Enhanced Acidity of the Cyclopentadiene C–H Bond Relative to Parent Cyclopentadiene
The acidity of 1,5‑dibenzoyl‑1,3‑cyclopentadiene is dramatically increased compared to unsubstituted cyclopentadiene. The target compound exhibits a pKa of ~9–10 for the cyclopentadiene C–H proton, whereas cyclopentadiene has a pKa of ~16 . This 6–7 log unit difference reflects the substantial resonance stabilization of the resulting cyclopentadienyl anion by the two electron‑withdrawing benzoyl groups.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa ~9–10 |
| Comparator Or Baseline | Cyclopentadiene: pKa ~16 |
| Quantified Difference | Approximately 6–7 log units (factor of 10⁶–10⁷ in Ka) |
| Conditions | Solution phase, 25 °C (estimated) |
Why This Matters
The enhanced acidity allows for facile deprotonation under mild conditions, enabling the generation of the cyclopentadienyl anion for subsequent metal complexation or alkylation without the need for strong bases.
